molecular formula C10H5BrClN3S B1523162 2-Bromo-6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole CAS No. 1094279-94-3

2-Bromo-6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole

Cat. No. B1523162
M. Wt: 314.59 g/mol
InChI Key: HLJNVHZYIKUAMG-UHFFFAOYSA-N
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Description

“2-Bromo-6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole” is a chemical compound with the CAS Number: 1094279-94-3 . It has a molecular weight of 314.59 . The compound is a powder at room temperature .


Synthesis Analysis

A simple and efficient method was developed for the synthesis of 2,6-disubstituted-imidazo [2,1-b] [1,3,4]thiadiazoles under microwave (MW) activation using 2-amino-5-substituted-1,3,4-thiadiazoles and appropriate bromo ketones as materials . All reactions demonstrated the benefits of MW reactions: convenient operation, short reaction time, and good yields .


Molecular Structure Analysis

The IUPAC Name of the compound is 2-bromo-6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole . The InChI Code is 1S/C10H5BrClN3S/c11-9-14-15-5-8(13-10(15)16-9)6-1-3-7(12)4-2-6/h1-5H .


Chemical Reactions Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 314.59 . The InChI Code is 1S/C10H5BrClN3S/c11-9-14-15-5-8(13-10(15)16-9)6-1-3-7(12)4-2-6/h1-5H .

Scientific Research Applications

Anticancer Activity

2-Bromo-6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole derivatives have been synthesized and evaluated for their anticancer activities. Specifically, derivatives were granted NSC codes at the National Cancer Institute (NCI), USA, for anticancer activity testing across the full NCI 60 cell panel. One particular derivative, 5-bromo-6-(4-chlorophenyl)-2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole (NSC D-96022/1), showed promising activity with selectivity toward Leukemic cancer cell lines (Noolvi et al., 2011).

Antiviral Activity

Imidazo[2,1-b][1,3,4]thiadiazoles synthesized from carbohydrates have shown antiviral activity against Junín virus, the causative agent of Argentine hemorrhagic fever. The p-chlorophenyl derivatives of these compounds displayed antiviral activity at micromolar concentrations, indicating their potential as antiviral agents (Fascio et al., 2019).

Antimicrobial Activity

A series of imidazo[2,1-b]thiadiazole compounds were synthesized and assessed for their antimicrobial activities. These studies revealed promising antibacterial and antifungal activities against a range of pathogens, highlighting the therapeutic potential of these compounds in treating infectious diseases (Güzeldemirci & Küçükbasmacı, 2010).

Anti-inflammatory and Analgesic Properties

Novel heterocycles bearing thiadiazoles, including 2-bromoacetyl-3-phenyl-1,3,4-thiadiazole derivatives, were synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds have demonstrated significant potency as anti-inflammatory and analgesic agents, suggesting their potential for treating pain and inflammation (Gomha et al., 2017).

Corrosion Inhibition

Imidazo[4,5-b] pyridine derivatives, similar in structure to the imidazo[2,1-b][1,3,4]thiadiazole compounds, have been evaluated for their performance as corrosion inhibitors against mild steel in acidic environments. These studies provide insights into the potential application of imidazo[2,1-b][1,3,4]thiadiazole derivatives in corrosion protection (Saady et al., 2021).

properties

IUPAC Name

2-bromo-6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrClN3S/c11-9-14-15-5-8(13-10(15)16-9)6-1-3-7(12)4-2-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJNVHZYIKUAMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C(=N2)SC(=N3)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole
Reactant of Route 2
2-Bromo-6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole
Reactant of Route 3
2-Bromo-6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole

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